molecular formula C23H25N3O3S B11275242 4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11275242
M. Wt: 423.5 g/mol
InChI Key: FHUUCFPTMNSENU-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a tert-butyl group and an ethylsulfonyl-pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinyl intermediate, followed by the introduction of the ethylsulfonyl group. The final step involves coupling this intermediate with a benzamide derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation conditions using AlCl3 as a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyridazinyl compounds.

    Substitution: Various alkyl or aryl-substituted benzamides.

Scientific Research Applications

4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl-pyridazinyl moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • tert-butyl 4-(6-(3-methylbutanamido)pyridazin-3-yl)piperazine-1-carboxylate

Uniqueness

4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C23H25N3O3S/c1-5-30(28,29)21-14-13-20(25-26-21)17-7-6-8-19(15-17)24-22(27)16-9-11-18(12-10-16)23(2,3)4/h6-15H,5H2,1-4H3,(H,24,27)

InChI Key

FHUUCFPTMNSENU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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